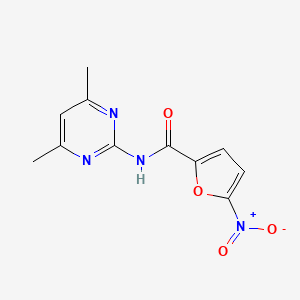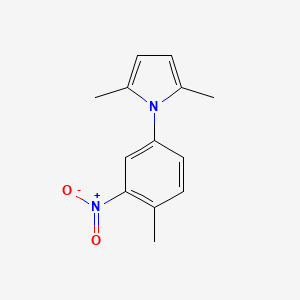![molecular formula C17H19NO3S B5834721 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide, also known as DETA-NONOate, is a nitric oxide donor compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a stable and water-soluble compound that can release nitric oxide (NO) in a controlled manner.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which then activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its stability, water solubility, and ability to release nitric oxide in a controlled manner. However, it also has some limitations, such as its potential to decompose over time and the need for specialized equipment to handle nitric oxide gas.
将来の方向性
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has potential for further research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research could focus on developing more stable and effective nitric oxide donor compounds, investigating the role of nitric oxide in various physiological processes, and exploring the therapeutic potential of nitric oxide in different diseases. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or treatments for enhanced therapeutic effects.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide can be synthesized by reacting diethylenetriamine (DETA) with 3,4-dimethoxyphenylethyl bromide followed by reacting the resulting compound with 2-thiophenecarbonyl chloride. The final product is obtained by reacting the intermediate compound with nitric oxide gas in the presence of a catalyst.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has been extensively used in scientific research as a nitric oxide donor compound. It has been shown to have potential therapeutic applications in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. This compound has been used to study the effects of nitric oxide on platelet aggregation, vascular smooth muscle relaxation, and angiogenesis. It has also been used as a tool to investigate the role of nitric oxide in cancer cell proliferation, apoptosis, and metastasis. In addition, this compound has been used to study the neuroprotective effects of nitric oxide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-7-5-13(12-16(15)21-2)9-10-18-17(19)8-6-14-4-3-11-22-14/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRLGSIOHSTOEJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)

![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)

![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
